6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol

Monoamine Oxidase Inhibition Neurochemistry Enzyme Kinetics

Secure a single-procurement entry point to all three pharmacologically relevant isoquinoline oxidation states. This ≥99% pure, crystalline 3,4-dihydroisoquinoline serves as a reversible, competitive MAO-A inhibitor (Ki=13 µM) for kinetic assays. Its class-validated selectivity and synthetic versatility as a building block reduce complexity and cost for neuroscience and SAR research, ensuring batch-to-batch reproducibility for longitudinal studies.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 4602-70-4
Cat. No. B1606584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol
CAS4602-70-4
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=NCCC2=CC(=C(C=C12)O)OC
InChIInChI=1S/C11H13NO2/c1-7-9-6-10(13)11(14-2)5-8(9)3-4-12-7/h5-6,13H,3-4H2,1-2H3
InChIKeyGNFURDSMULTPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol (CAS 4602-70-4): Core Identity and Scientific Classification for Procurement Decisions


6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol (CAS 4602-70-4), also designated as 1-Methyl-7-hydroxy-6-methoxy-3,4-dihydroisoquinoline, is a partially saturated isoquinoline alkaloid belonging to the 3,4-dihydroisoquinoline subclass [1]. With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol, this compound is commercially available as a crystalline powder with a melting point of 182–185 °C and a certified purity of ≥99% . The compound is catalogued in ChEMBL (CHEMBL37589) and PubChem (CID 605698) and has been explicitly evaluated as a competitive inhibitor of human monoamine oxidase A (MAO-A) [2].

Why In-Class Substitution of 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol Can Compromise Experimental Outcomes


Isoquinoline alkaloids span three discrete oxidation states—1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic—each exhibiting markedly different MAO inhibitory potencies and selectivity profiles. Systematic head-to-head testing by Bembenek et al. (1990) demonstrated that the 3,4-dihydroisoquinoline class is the most potent against MAO-A (Ki = 2–130 µM), followed by fully aromatic isoquinolines (Ki = 17–130 µM), while tetrahydroisoquinolines display more variable and generally weaker activity [1]. Within the 3,4-dihydro subclass, individual substitution patterns further modulate potency: for example, the 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline analogs (compounds 22 and 25) showed Ki values of 76 µM and 15 µM against MAO-B, respectively, illustrating that even subtle changes in the oxygenation pattern shift both potency and isoform selectivity [1]. Consequently, substituting the 6-methoxy-7-hydroxy-1-methyl arrangement with any other substitution pattern, or changing the oxidation state, is not a functionally neutral decision.

Quantitative Differentiation Evidence for 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol Versus Closest Analogs


MAO-A Inhibitory Potency: Competitive Inhibition with Ki = 13 µM Against Human Placental Enzyme

6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol exhibits competitive inhibition of human placental MAO-A with a Ki of 13,000 nM (13 µM) [1]. This places the compound within the most potent inhibitor class (3,4-dihydroisoquinolines, Ki range 2–130 µM) identified by Bembenek et al., who tested all three oxidation states in parallel [2]. In the same study, the fully aromatic isoquinoline class showed intermediate potency (Ki = 17–130 µM), and key tetrahydroisoquinoline benchmarks included (R)-salsolidine (Ki = 6 µM), (R)-salsolinol (Ki = 31 µM), and (R)-carnegine (Ki = 2 µM) [2]. The competitive inhibition mode of the target compound is explicitly noted, distinguishing it from non-competitive or irreversible inhibitors [1].

Monoamine Oxidase Inhibition Neurochemistry Enzyme Kinetics

Oxidation State Determines Inhibitory Potency Class: 3,4-Dihydroisoquinolines Outperform Fully Aromatic and Tetrahydro Analogs

In the comprehensive comparative study by Bembenek et al., the 3,4-dihydroisoquinoline oxidation state was identified as the most potent inhibitor class against MAO-A, with Ki values spanning 2–130 µM [1]. Fully aromatic isoquinolines—the direct dehydrogenation products of 3,4-dihydroisoquinolines—showed reduced potency (Ki = 17–130 µM), while 1,2,3,4-tetrahydroisoquinolines displayed variable and often weaker inhibition, with only a few compounds (e.g., tetrahydroisoquinoline itself, Ki = 15 µM for MAO-B; 2-methyl derivative, Ki = 1 µM for MAO-B) showing marked activity [1]. This rank-order potency (3,4-dihydro > fully aromatic ≥ tetrahydro) is a class-level inference directly supported by head-to-head testing of multiple representatives from each oxidation state within a single experimental framework [1].

Medicinal Chemistry Structure-Activity Relationship Isoquinoline Pharmacology

Scaffold Versatility: 3,4-Dihydroisoquinoline Core Enables Controlled Oxidation to Aromatic or Reduction to Tetrahydro Derivatives

The 3,4-dihydroisoquinoline scaffold occupies a strategic midpoint between the fully aromatic and tetrahydro oxidation states. Synthetic methodology literature demonstrates that 3,4-dihydroisoquinolines can be selectively oxidized to the corresponding aromatic isoquinolines using reagents such as DDQ or Pd/C in refluxing toluene, or reduced to 1,2,3,4-tetrahydroisoquinolines with sodium borohydride or catalytic hydrogenation [1][2]. This contrasts with the fully aromatic isoquinoline 7-hydroxy-6-methoxy-1-methylisoquinoline (CAS 4594-05-2), which cannot undergo further dehydrogenation, and the tetrahydro analog 7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 4593-97-9), which lacks the imine functionality of the dihydro scaffold [2]. The target compound therefore provides a single entry point to all three oxidation states, whereas procurement of either the fully aromatic or tetrahydro analog locks the researcher into a single oxidation state without further synthetic flexibility.

Organic Synthesis Chemical Biology Library Synthesis

Commercial Purity Benchmark: ≥99% Assay Purity with Defined Physicochemical Specifications

The compound is commercially supplied as a crystalline powder with a certified purity of ≥99.0% (assay range 99.0–100.0%), a melting point of 182–185 °C, and a beige to brown-orange color . Infrared spectrum authentication is provided as part of the quality specification . In comparison, many 3,4-dihydroisoquinoline analogs are offered at lower purity grades (e.g., 95% or 97%) or as crude synthetic intermediates without full analytical characterization . The ≥99% purity specification ensures that MAO-A inhibition data are not confounded by impurities that could act as alternative enzyme inhibitors or substrates.

Quality Control Analytical Chemistry Procurement Specifications

Competitive Inhibition Mechanism Distinguished from Irreversible and Non-Competitive MAO Inhibitors

The target compound is explicitly characterized as a competitive inhibitor of human MAO-A, as recorded in the ChEMBL/BindingDB curation [1]. This mechanism is consistent with the class behavior of 3,4-dihydroisoquinolines reported by Bembenek et al., who found that all stereoisomers tested exhibited stereoselective competitive inhibition of MAO-A [2]. In contrast, N-methylisoquinolinium ions—a distinct structural class with higher potency (e.g., N-methyl-6-methoxyisoquinolinium ion IC50 = 0.81 µM)—operate through a different inhibition paradigm owing to their permanently charged quaternary nitrogen, which may affect blood-brain barrier penetration and pharmacokinetics differently [3]. The competitive, reversible nature of the target compound's inhibition is valuable for experimental designs requiring titratable, washable enzyme inhibition rather than irreversible inactivation.

Enzyme Mechanism Reversible Inhibition Drug Discovery

Selectivity Profile: Preferential MAO-A Inhibition Over MAO-B Within the 3,4-Dihydroisoquinoline Class

In the Bembenek et al. study, the 3,4-dihydroisoquinoline class exhibited pronounced selectivity for MAO-A over MAO-B; only two specific 3,4-dihydroisoquinolines (compounds 22 and 25) showed substantial MAO-B inhibition (Ki = 76 µM and 15 µM, respectively), while the majority of class members were selective for MAO-A [1]. The target compound's MAO-A Ki of 13 µM, with competitive inhibition documented, is consistent with this class-level MAO-A preference [2]. In contrast, certain tetrahydroisoquinolines such as 1,2,3,4-tetrahydroisoquinoline itself and its 2-methyl derivative preferentially inhibited MAO-B (Ki = 15 µM and 1 µM, respectively), demonstrating that oxidation state governs isoform selectivity [1].

Isoform Selectivity MAO-A vs MAO-B Neuropharmacology

Recommended Research and Industrial Application Scenarios for 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol Based on Quantitative Evidence


MAO-A Inhibitor Reference Standard for Enzyme Kinetics and Competitive Inhibition Studies

With a well-defined competitive Ki of 13 µM against human placental MAO-A and belonging to the most potent oxidation state class of isoquinoline MAO inhibitors , this compound serves as an ideal reference inhibitor for MAO-A enzyme kinetic assays. Its reversible, competitive mechanism allows researchers to use it in Lineweaver-Burk analyses, Km shift experiments, and washout protocols to distinguish competitive from irreversible inhibition modes. The ≥99% commercial purity with authenticated IR spectrum supports reproducible kinetic parameter determination across laboratories.

Synthetic Intermediate for Isoquinoline Library Construction Across Oxidation States

The 3,4-dihydroisoquinoline scaffold of this compound provides a single-procurement entry point to all three pharmacologically relevant oxidation states: it can be used directly as a 3,4-dihydro species, oxidized to the corresponding fully aromatic 7-hydroxy-6-methoxy-1-methylisoquinoline, or reduced to the tetrahydro analog 7-hydroxy-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline . This synthetic versatility is not available from the fully aromatic or tetrahydro analogs, which are oxidation state endpoints. Laboratories synthesizing isoquinoline-focused compound libraries for SAR exploration can reduce procurement complexity and cost by using this single versatile building block.

MAO-A Selective Inhibitor for Neuroscience Research Requiring Isoform Discrimination

Class-level evidence from systematic head-to-head testing demonstrates that 3,4-dihydroisoquinolines preferentially inhibit MAO-A over MAO-B, whereas the tetrahydroisoquinoline oxidation state contains several potent MAO-B inhibitors (e.g., 2-methyl-THIQ, Ki = 1 µM for MAO-B) . For neuroscience studies requiring selective MAO-A inhibition—such as investigations of serotonin and norepinephrine metabolism in depression models or neuroprotection studies—this compound offers a class-validated selectivity advantage. Researchers should note, however, that direct comparative MAO-B data for this specific compound are not yet reported, and isoform selectivity should be confirmed in the user's own assay system.

Quality-Controlled Procurement for Reproducible Pharmacology and Cross-Study Comparisons

The compound's commercial availability at ≥99% purity with a defined melting point (182–185 °C), authenticated IR spectrum, and crystalline powder physical form directly addresses the reproducibility crisis in pharmacological research where impurity profiles can confound dose-response relationships. For academic core facilities, contract research organizations, and industrial screening groups that require batch-to-batch consistency for longitudinal studies or multi-site collaborative projects, this specification level provides a documented quality benchmark that is not uniformly available for lower-purity (≥95%) alternatives .

Quote Request

Request a Quote for 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.